molecular formula C22H21BrN2O5S B298587 (2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid

(2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid

Katalognummer B298587
Molekulargewicht: 505.4 g/mol
InChI-Schlüssel: YZCZBHSNCHWDAB-RFWMEDTCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid, also known as BPTM, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields of research. BPTM is a thiazolidinone derivative that has been synthesized through a multi-step process involving several chemical reactions.

Wissenschaftliche Forschungsanwendungen

(2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid has shown potential applications in various fields of research, including cancer research, neurodegenerative disease research, and antimicrobial research. In cancer research, (2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurodegenerative disease research, (2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid has been shown to protect neurons against oxidative stress and prevent neuroinflammation. In antimicrobial research, (2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid has been shown to have antibacterial and antifungal activity against various pathogens.

Wirkmechanismus

The mechanism of action of (2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell proliferation, apoptosis, oxidative stress, and inflammation. (2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid has been shown to inhibit the activity of various kinases, including Akt, ERK, and JNK, which are involved in cell proliferation and survival. (2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in inflammation and immune response.
Biochemical and Physiological Effects:
(2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, protection against oxidative stress, and inhibition of inflammation. (2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid has also been shown to have antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In addition, (2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, including Alzheimer’s disease and Parkinson’s disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of (2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid is its potential as a therapeutic agent in various diseases, including cancer and neurodegenerative diseases. (2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid has also been shown to have low toxicity in animal models, making it a promising candidate for further development. However, one of the limitations of (2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid is its low solubility in water, which may limit its use in certain applications.

Zukünftige Richtungen

Future research on (2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid should focus on its potential as a therapeutic agent in various diseases, including cancer and neurodegenerative diseases. Further studies are needed to elucidate the mechanism of action of (2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid and to identify its molecular targets. In addition, future research should focus on improving the solubility of (2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid to increase its potential for use in various applications.

Synthesemethoden

The synthesis of (2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid involves a multi-step process that includes the reaction of 2-bromo-6-methoxy-4-nitrophenol with propylamine, followed by the reduction of the nitro group to an amino group using sodium dithionite. The resulting compound is then reacted with thiosemicarbazide to form the thiazolidinone ring, which is then further reacted with 4-oxo-2-phenylimino-3-propyl-5-thiazolidinone to form the final product, (2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid.

Eigenschaften

Produktname

(2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid

Molekularformel

C22H21BrN2O5S

Molekulargewicht

505.4 g/mol

IUPAC-Name

2-[2-bromo-6-methoxy-4-[(E)-(4-oxo-2-phenylimino-3-propyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid

InChI

InChI=1S/C22H21BrN2O5S/c1-3-9-25-21(28)18(31-22(25)24-15-7-5-4-6-8-15)12-14-10-16(23)20(17(11-14)29-2)30-13-19(26)27/h4-8,10-12H,3,9,13H2,1-2H3,(H,26,27)/b18-12+,24-22?

InChI-Schlüssel

YZCZBHSNCHWDAB-RFWMEDTCSA-N

Isomerische SMILES

CCCN1C(=O)/C(=C\C2=CC(=C(C(=C2)Br)OCC(=O)O)OC)/SC1=NC3=CC=CC=C3

SMILES

CCCN1C(=O)C(=CC2=CC(=C(C(=C2)Br)OCC(=O)O)OC)SC1=NC3=CC=CC=C3

Kanonische SMILES

CCCN1C(=O)C(=CC2=CC(=C(C(=C2)Br)OCC(=O)O)OC)SC1=NC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.